molecular formula C7H7NO2S B2674566 5-Cyclopropyl-1,3-thiazole-4-carboxylic acid CAS No. 1701968-49-1

5-Cyclopropyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2674566
CAS No.: 1701968-49-1
M. Wt: 169.2
InChI Key: TUQLGMBKBYEDMH-UHFFFAOYSA-N
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Description

Chemical Formula: C₇H₇NO₂S Molecular Weight: 169.20 g/mol (calculated from constituent atomic masses) Purity: ≥95% (as reported in commercial catalogs) Structural Features: The compound features a thiazole core substituted with a cyclopropyl group at position 5 and a carboxylic acid group at position 4.

This scaffold is of interest in medicinal chemistry due to the thiazole ring’s prevalence in bioactive molecules. However, its specific applications remain underexplored compared to analogues with aromatic or alkyl substituents .

Properties

IUPAC Name

5-cyclopropyl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7(10)5-6(4-1-2-4)11-3-8-5/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQLGMBKBYEDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701968-49-1
Record name 5-cyclopropyl-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with thioamide derivatives, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Cyclopropyl-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Molecular Properties

Key structural differences among thiazole-4-carboxylic acid derivatives lie in substituents at positions 2 and 5 of the thiazole ring. Below is a detailed comparison:

Substituents at Position 5

5-Cyclopropyl-1,3-thiazole-4-carboxylic Acid

  • Substituent : Cyclopropyl group (C₃H₅)
  • Impact : The strained cyclopropane ring may enhance metabolic stability and modulate lipophilicity compared to linear alkyl or aromatic groups .

5-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid

  • Substituent : 4-Chlorophenyl group (C₆H₄Cl)
  • Impact : The aromatic ring with an electron-withdrawing chlorine atom enhances π-π stacking interactions, which could improve binding to protein targets .
Substituents at Position 2

2-(1H-Pyrrol-1-yl)-5-propyl-1,3-thiazole-4-carboxylic Acid

  • Substituent : Pyrrole ring (C₄H₄N)
  • Impact : The heteroaromatic pyrrole may engage in additional hydrophobic and dipole interactions, influencing pharmacokinetic properties .

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Source
This compound C₇H₇NO₂S 169.20 5-Cyclopropyl ≥95%
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 2-(3-Chlorophenyl) ≥97%
2-Methyl-5-propyl-1,3-thiazole-4-carboxylic acid C₈H₁₁NO₂S 193.24 2-Methyl, 5-Propyl ≥95%
2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid C₈H₁₂N₂O₂S 200.26 2-Amino, 5-(2-Methylpropyl) ≥95%
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid C₁₄H₁₀ClN₂O₂S 322.76 5-(4-Chlorophenyl), 2-Pyrrole ≥95%
5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid C₁₁H₁₃N₂O₂S 253.29 5-Isopropyl, 2-Pyrrole ≥98%

Research Insights

  • Metabolic Stability: Cyclopropyl substituents, as in the target compound, are known to resist oxidative metabolism better than linear alkyl groups, which may extend half-life in vivo .
  • Solubility: Carboxylic acid derivatives with aromatic substituents (e.g., 4-chlorophenyl) exhibit lower aqueous solubility due to increased hydrophobicity, whereas amino-substituted analogues show improved solubility .

Biological Activity

5-Cyclopropyl-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a cyclopropyl group and a carboxylic acid functional group. This unique structure contributes to its distinctive chemical reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. The compound may inhibit the growth of various microbial pathogens by interfering with essential enzymatic processes. Specifically, it has been shown to affect enzymes involved in microbial metabolism, although detailed mechanisms remain to be fully elucidated .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines. For example, in a study involving leukemia cell lines (RPMI-8226 and SR), the compound exhibited significant cytotoxicity and was found to induce apoptosis through mechanisms involving cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
RPMI-82261.11Induction of apoptosis
SR4.97Tubulin inhibition

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes involved in microbial growth or cancer cell proliferation, leading to reduced activity and subsequent cell death.
  • Apoptosis Induction : In cancer cells, it has been observed to trigger apoptotic pathways, resulting in increased necrotic cell death .

Structure-Activity Relationship (SAR)

The presence of the cyclopropyl group is crucial for the biological activity of this compound. Variations in substituents on the thiazole ring can significantly affect potency and selectivity against different targets:

  • Substituent Variation : Compounds with flexible substituents tend to exhibit higher binding affinity and enhanced biological activity compared to those with rigid structures .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
  • Cancer Research : A study focusing on leukemia highlighted its cytotoxic effects and ability to disrupt cellular processes critical for cancer cell survival .

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